Etilamfetamine, (R)-
CAS No.: 33817-12-8
Cat. No.: VC17112684
Molecular Formula: C11H17N
Molecular Weight: 163.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33817-12-8 |
|---|---|
| Molecular Formula | C11H17N |
| Molecular Weight | 163.26 g/mol |
| IUPAC Name | (2R)-N-ethyl-1-phenylpropan-2-amine |
| Standard InChI | InChI=1S/C11H17N/c1-3-12-10(2)9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3/t10-/m1/s1 |
| Standard InChI Key | YAGBSNMZQKEFCO-SNVBAGLBSA-N |
| Isomeric SMILES | CCN[C@H](C)CC1=CC=CC=C1 |
| Canonical SMILES | CCNC(C)CC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
(R)-Etilamfetamine has the chemical formula , with a molecular weight of 163.264 g/mol. Its IUPAC name is ethyl(1-phenylpropan-2-yl)amine, and its stereochemistry is defined by the (R)-configuration at the chiral center (Figure 1) .
Table 1: Key Chemical Properties of (R)-Etilamfetamine
| Property | Value |
|---|---|
| Molecular Formula | |
| Monoisotopic Mass | 163.1361 g/mol |
| SMILES | CCNC(C)CC1=CC=CC=C1 |
| InChI Key | YAGBSNMZQKEFCO-UHFFFAOYSA-N |
| pKa | Strong base (exact value N/A) |
The compound’s structure is analogous to methamphetamine but substitutes the methyl group with an ethyl moiety, resulting in reduced lipophilicity and altered receptor binding kinetics .
Pharmacological Profile
Mechanism of Action
(R)-Etilamfetamine primarily acts as a dopamine-releasing agent, with weaker effects on norepinephrine and serotonin systems compared to its (S)-enantiomer . This enantioselectivity arises from steric and electronic differences at the chiral center, which influence interactions with monoamine transporters.
Key Findings:
-
Dopamine Release: In vitro studies suggest (R)-Etilamfetamine induces dopamine efflux with approximately 60% efficacy relative to (S)-methamphetamine .
-
Euphorigenic Potential: Subjective effects in humans are less pronounced than those of (S)-enantiomers, correlating with lower abuse liability .
Stereoselective Metabolism and Elimination
Renal Excretion
Renal clearance of (R)-Etilamfetamine is enantioselective, with 52.4% excreted unchanged compared to 38.3% for the (S)-form. This disparity suggests competitive inhibition at metabolic enzymes, favoring (S)-enantiomer biotransformation .
Analytical Methods for Chiral Resolution
LC-MS/MS Techniques
Chiral separation of (R)- and (S)-Etilamfetamine is achieved using advanced chromatographic methods:
-
Column: Chiralpak® IG-3 (3 µm, 150 × 3.0 mm).
-
Mobile Phase: Hexane:ethanol:diethylamine (90:10:0.1 v/v/v) .
Figure 1: Chromatogram of (R)- and (S)-Etilamfetamine Separation
Peak resolution (Rs) > 2.0 ensures baseline separation, critical for forensic and clinical toxicology .
Regulatory and Clinical Considerations
Legal Status
(R)-Etilamfetamine is classified as a Schedule I controlled substance under Canada’s Controlled Drugs and Substances Act due to its structural similarity to methamphetamine and potential for misuse .
Historical Use
Initially marketed as an appetite suppressant in the 1950s, (R)-Etilamfetamine was phased out in favor of phenmetrazine and other analogs with improved safety profiles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume